

Fexlamose: Application Notes and Protocols for Preclinical Respiratory Disease Models

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Compound of Interest

Compound Name: Fexlamose

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Introduction

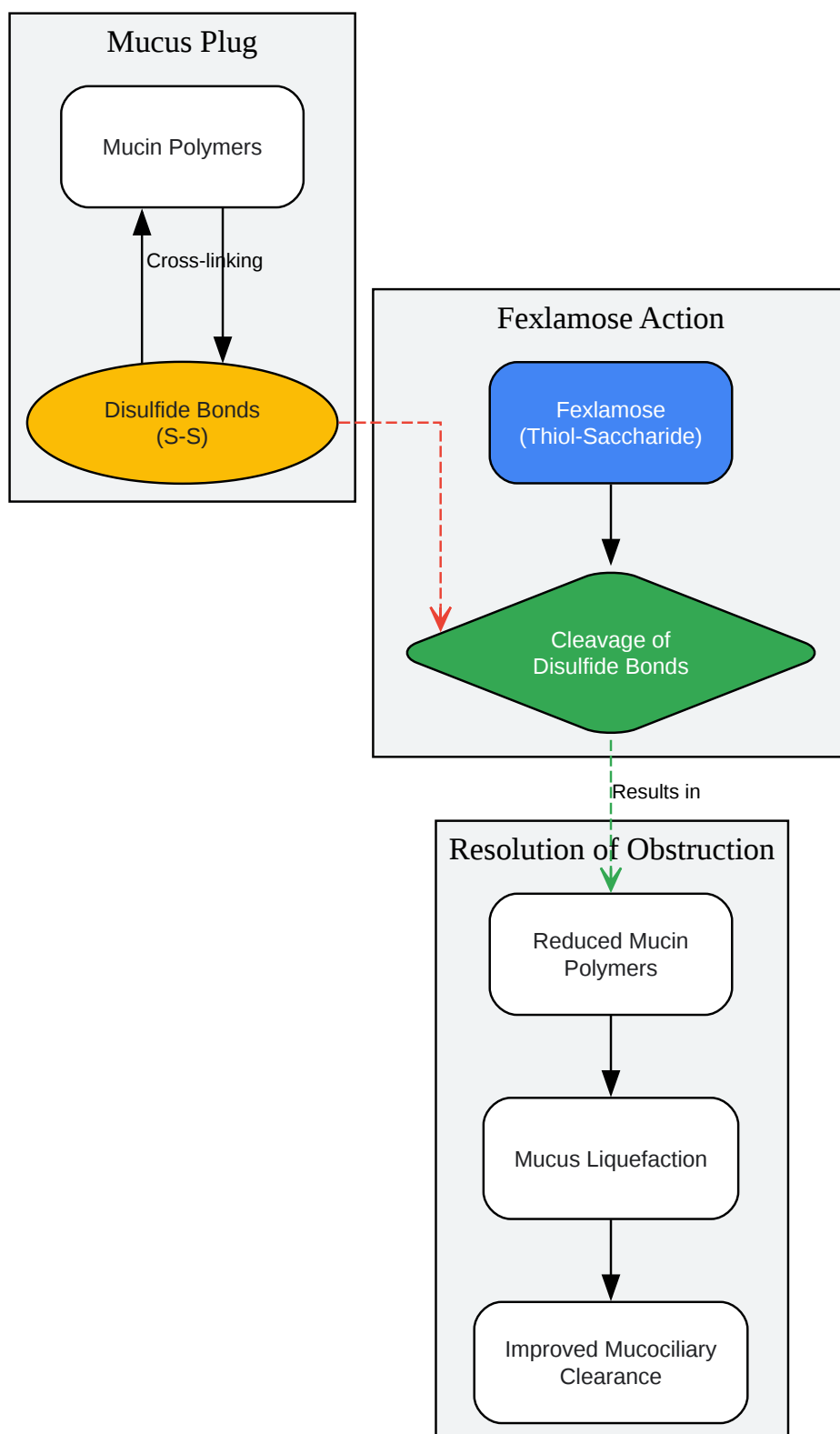
Fexlamose, also known as AER-01 and formerly MUC-031, is a novel, inhaled thiol-modified carbohydrate mucolytic agent under investigation for the treatment of muco-obstructive respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, cystic fibrosis, and non-CF bronchiectasis.[1][2][3][4] Its mechanism of action involves the cleavage of disulfide bridges within mucin polymers, which are responsible for the viscoelastic properties of mucus.[1][2][5] This action leads to a rapid reduction in mucus viscosity, liquefaction of mucus plugs, and improved mucociliary clearance.[1][2][5] Preclinical studies have demonstrated the potential of **Fexlamose** to reduce airway mucus obstruction, decrease inflammation, and improve survival in a well-established mouse model of muco-obstructive lung disease.[4][6][7]

These application notes provide a comprehensive overview of the preclinical data for **Fexlamose** and detailed protocols for its use in relevant animal models, intended to guide researchers in designing and executing further non-clinical studies.

Mechanism of Action

Fexlamose is a thiol-saccharide that acts directly on the mucus structure.[2][5] Mucin polymers, the primary components of mucus, are cross-linked by disulfide bonds, which contribute significantly to the gel-like properties of mucus.[1][5] In muco-obstructive diseases, mucus becomes hyperconcentrated and excessively cross-linked, leading to the formation of

tenacious plugs that obstruct the airways.[4] **Fexlamose**'s thiol groups reduce these disulfide bonds, breaking down the complex mucin network and decreasing mucus elasticity and viscosity.[1][2]



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Fexlamose Mechanism of Action on Mucin Polymers.

Preclinical Efficacy in a Muco-obstructive Disease Model

The efficacy of **Fexlamose** has been evaluated in the β -subunit of the epithelial sodium channel transgenic (β ENaC-Tg) mouse model. These mice overexpress ENaC in the airways, leading to airway surface liquid dehydration, reduced mucus transport, and the spontaneous development of a phenotype that closely mimics human muco-obstructive lung diseases, including airway mucus plugging and inflammation.[\[6\]](#)[\[8\]](#)

Summary of Preclinical Data

The following tables summarize the key quantitative findings from a pivotal preclinical study utilizing **Fexlamose** (MUC-031) in β ENaC-Tg mice.[\[4\]](#)[\[6\]](#)

Table 1: Acute Dosing in Adult β ENaC-Tg Mice

Treatment Group	Dosage & Administration	Outcome Measure	Result	p-value
Vehicle Control	Saline, Intranasal	Airway Mucus Content (nL·mm ⁻²)	16.8 ± 3.2	<0.01
Fexlamose	131 mg/mL, 3x in one day, Intranasal	Airway Mucus Content (nL·mm ⁻²)	7.5 ± 1.2	<0.01
Vehicle Control	Saline, Intranasal	Bronchoalveolar Lavage (BAL) Total Cells (cells·mL ⁻¹)	73,833 ± 6,930	<0.05
Fexlamose	131 mg/mL, 3x in one day, Intranasal	Bronchoalveolar Lavage (BAL) Total Cells (cells·mL ⁻¹)	47,679 ± 7,736	<0.05

Table 2: Chronic Dosing and Survival in Neonatal β ENaC-Tg Mice

Treatment Group	Dosage & Administration	Outcome Measure	Result	p-value
Vehicle Control	Saline, Intranasal	Mortality (%)	37%	<0.05
Fexlamose	131 mg/mL, 2x daily for 2 weeks, Intranasal	Mortality (%)	21%	<0.05

Experimental Protocols

The following are detailed protocols based on the methodologies reported in the preclinical evaluation of **Fexlamose**.[\[4\]](#)[\[6\]](#)

Animal Model

- Model: β ENaC-transgenic (β ENaC-Tg) mice on a C57BL/6N background.
- Rationale: These mice exhibit spontaneous muco-obstructive lung disease, providing a relevant model for testing mucolytic agents.[\[8\]](#)
- Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Fexlamose Formulation and Dosing

- Formulation: **Fexlamose** (MUC-031) is dissolved in sterile saline to a concentration of 131 mg/mL.[\[9\]](#)
- Administration Route: Intranasal instillation is a common method for delivering substances to the respiratory tract in mice.[\[3\]](#)[\[10\]](#)[\[11\]](#)
- Acute Dosing Regimen: Administer a 20 μ L volume of the **Fexlamose** solution (10 μ L per nostril) to adult β ENaC-Tg mice three times over a single day.[\[4\]](#)
- Chronic Dosing Regimen: For neonatal mice, administer a smaller volume (e.g., 5-10 μ L total) twice daily for two weeks.

Intranasal Instillation Protocol

- **Anesthesia:** Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation, to ensure deep anesthesia and prevent reflexive sneezing.[\[10\]](#)[\[12\]](#)
- **Positioning:** Hold the anesthetized mouse in a supine position, with the head slightly elevated.
- **Instillation:** Using a micropipette, slowly dispense the **Fexlamose** solution into the nares, allowing the mouse to inhale the liquid. Alternate between nostrils.[\[10\]](#)[\[11\]](#)
- **Recovery:** Monitor the animal until it has fully recovered from anesthesia.

Assessment of Efficacy

1. Quantification of Airway Mucus Plugging:

- **Method:** Histological analysis of lung sections.
- **Procedure:**
 - Euthanize the mice and perfuse the lungs with phosphate-buffered saline (PBS).
 - Inflate and fix the lungs with 4% paraformaldehyde.
 - Embed the fixed lungs in paraffin and cut sections.
 - Stain sections with Alcian blue-Periodic acid-Schiff (AB-PAS) to visualize mucus.
 - Acquire images of the stained sections and use image analysis software to quantify the area of mucus plugging relative to the total airway area.[\[4\]](#)[\[13\]](#)

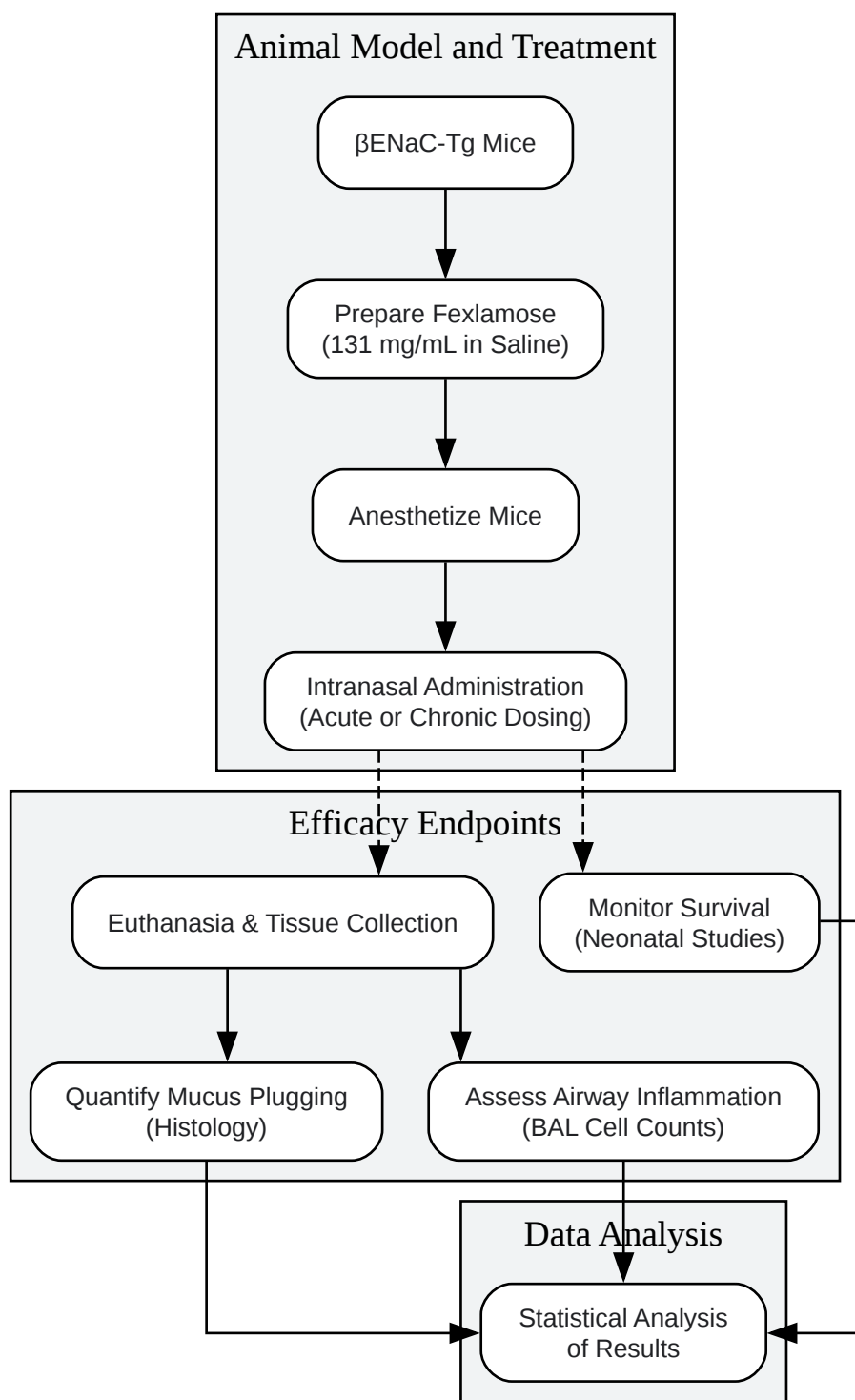
2. Assessment of Airway Inflammation:

- **Method:** Bronchoalveolar Lavage (BAL) fluid analysis.
- **Procedure:**

- Euthanize the mouse and cannulate the trachea.
- Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL) into the lungs.
- Centrifuge the collected BAL fluid to pellet the cells.
- Resuspend the cell pellet and perform a total cell count using a hemocytometer.
- Prepare cytopsin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).^{[4][14]}

3. Survival Studies:

- Method: Monitor neonatal mice daily for the duration of the treatment period.
- Procedure:
 - Begin treatment in neonatal β ENaC-Tg mice at a specified age.
 - Record the number of surviving animals in each treatment group daily.
 - Plot survival curves and perform statistical analysis (e.g., Kaplan-Meier survival analysis).^[4]



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Experimental Workflow for Preclinical **Fexlamose** Studies.

Conclusion

Fexlamose has demonstrated significant mucolytic and anti-inflammatory effects in a robust preclinical model of muco-obstructive lung disease. The data strongly support its continued development as a novel therapeutic for COPD and other respiratory conditions characterized by mucus plugging. The protocols outlined in these application notes provide a foundation for researchers to further investigate the efficacy and mechanisms of **Fexlamose** in various preclinical settings. As **Fexlamose** progresses through clinical trials, further preclinical studies may be warranted to explore its potential in other respiratory disease models and to elucidate its long-term effects on airway remodeling and lung function.[1][15][16]

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